molecular formula C14H20N4O2 B2713500 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea CAS No. 1448060-75-0

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea

Cat. No. B2713500
CAS RN: 1448060-75-0
M. Wt: 276.34
InChI Key: MRSDYHNHXKVVCJ-UHFFFAOYSA-N
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Description

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of urea derivatives and is known for its unique chemical structure and properties. In

Scientific Research Applications

Synthesis and Biological Activity

A study by Starrett et al. (1989) involved synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, focusing on antisecretory and cytoprotective properties. While none displayed significant antisecretory activity, several showed good cytoprotective properties in ethanol and HCl models. This highlights the compound's potential in developing treatments for gastric ulcers Starrett et al., 1989.

Electrolytes for Dye-Sensitized Solar Cells

Seo et al. (2010) developed new imidazolium-based oligomers, expected to enhance intra- or inter-molecular hydrogen bonding, as electrolytes for dye-sensitized solar cells (DSSC). Their study demonstrated these oligomers could replace conventional ionic liquid-type electrolytes, indicating a promising application in improving the efficiency of DSSCs Seo et al., 2010.

Luminescent Materials

Volpi et al. (2017) reported on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, highlighting their optical properties and potential as low-cost luminescent materials. By adjusting the chemical structure, they were able to modify the compounds' quantum yields, showcasing their use in creating luminescent materials Volpi et al., 2017.

Synthesis of Urea-Based Compounds

Nesterova et al. (2012) explored the synthesis of substituted ureas based on 2,6-dimethyl-3,5-pyridinedicarboxylic acid azides, leading to compounds with potential biological activities. Their work provides a foundation for further exploration of these ureas in various scientific and pharmaceutical applications Nesterova et al., 2012.

Functionalized Imidazo[1,2-a]pyridines

A study by Li et al. (2013) on the synthesis of imidazo[1,2-a]pyridines via a tandem three-component reaction highlighted a method with high chemo- and regioselectivity. This method opens pathways for synthesizing imidazo[1,2-a]pyridines with various functionalities, beneficial for pharmaceutical and material science research Li et al., 2013.

properties

IUPAC Name

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-3-17(14(19)15-7-9-20-2)11-12-10-16-13-6-4-5-8-18(12)13/h4-6,8,10H,3,7,9,11H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSDYHNHXKVVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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